molecular formula C20H30N2O2 B2873616 N-(2-morpholino-2-(p-tolyl)ethyl)cyclohexanecarboxamide CAS No. 899744-83-3

N-(2-morpholino-2-(p-tolyl)ethyl)cyclohexanecarboxamide

Cat. No.: B2873616
CAS No.: 899744-83-3
M. Wt: 330.472
InChI Key: KVUVQCVMQKUOFG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of morpholine-based compounds involves the use of hydrazonoyl halides as synthons . The starting compounds, namely 1-morpholino-1-(2-phenylhydrazono)propan-2-one and 1-morpholino-1-(2-(p-tolyl)hydrazono)propan-2-one, are prepared by a previously reported method . These derivatives are then used as starting compounds for the preparation of a number of novel chalcone derivatives .


Molecular Structure Analysis

The molecular structure of N-(2-morpholino-2-(p-tolyl)ethyl)cyclohexanecarboxamide consists of a morpholino ring attached to a cyclohexanecarboxamide group via an ethyl chain. The morpholino ring also carries a p-tolyl group.


Chemical Reactions Analysis

Morpholine-based compounds are used as building blocks for constructing a series of heterocycles . For instance, morpholinylchalcones can be used to construct 7-morpholino-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-ones via their reaction with 6-aminothiouracil . The resulting thiones can then react with the appropriate hydrazonoyl chloride to give the corresponding pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-ones .

Scientific Research Applications

Solvent Effect in Synthetic Chemistry

Sato Kikumasa et al. (1975) explored the solvent effect on reactions involving morpholine derivatives, emphasizing the influence of the reaction medium on the selectivity and outcome of synthetic processes. Their findings illustrate the critical role of solvents in determining the efficiency and direction of chemical reactions involving compounds like N-(2-morpholino-2-(p-tolyl)ethyl)cyclohexanecarboxamide SatoKikumasa et al., 1975.

Coordination Chemistry and Complex Formation

C. Ozer et al. (2009) synthesized and characterized N-(R-carbamothioyl)cyclohexanecarboxamides and their Ni(II) and Cu(II) complexes, demonstrating the potential of such compounds in forming stable and structurally interesting metal complexes. This work contributes to the understanding of coordination chemistry and the design of metal-organic frameworks C. Ozer et al., 2009.

Biodegradable Polyesteramides

P. J. I. Veld et al. (1992) focused on the synthesis of biodegradable polyesteramides with pendant functional groups from morpholine-2,5-dione derivatives. Their research highlights the application of this compound derivatives in developing environmentally friendly polymers with potential applications in medical devices and drug delivery systems P. J. I. Veld et al., 1992.

Therapeutic Significance of Morpholine Derivatives

Kumar Rupak et al. (2016) discussed the pharmaceutical importance of morpholine and its derivatives, including this compound. Their work emphasizes the structural manipulation of morpholine-based molecules for the development of therapeutic agents against a broad range of medical conditions Kumar Rupak et al., 2016.

Antiproliferative Activity

J. Lu et al. (2021) synthesized and characterized a molecule with significant antiproliferative activity against cancer cell lines, showcasing the potential of this compound derivatives in the development of anticancer drugs J. Lu et al., 2021.

Properties

IUPAC Name

N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O2/c1-16-7-9-17(10-8-16)19(22-11-13-24-14-12-22)15-21-20(23)18-5-3-2-4-6-18/h7-10,18-19H,2-6,11-15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVUVQCVMQKUOFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C2CCCCC2)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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